2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 1478009-99-2
VCID: VC3064500
InChI: InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
SMILES: CN(C)C(=O)COC1=CC(=C(C=C1)Br)F
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.1 g/mol

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide

CAS No.: 1478009-99-2

Cat. No.: VC3064500

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide - 1478009-99-2

Specification

CAS No. 1478009-99-2
Molecular Formula C10H11BrFNO2
Molecular Weight 276.1 g/mol
IUPAC Name 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide
Standard InChI InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3
Standard InChI Key IDYUPRWGQUOUGO-UHFFFAOYSA-N
SMILES CN(C)C(=O)COC1=CC(=C(C=C1)Br)F
Canonical SMILES CN(C)C(=O)COC1=CC(=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

2-(4-Bromo-3-fluorophenoxy)-N,N-dimethylacetamide belongs to the class of aryl acetamides, specifically halogenated phenoxy acetamides. This compound features a unique molecular structure with multiple functional groups that contribute to its chemical behavior and potential applications.

Molecular Properties

The compound exhibits specific molecular characteristics that define its chemical identity:

PropertyValue
Molecular FormulaC₁₀H₁₁BrFNO₂
Molecular Weight276.10 g/mol
Chemical ClassHalogenated phenoxy acetamides
Key Functional GroupsPhenoxy, acetamide, halogen substituents
Structural Features4-bromo-3-fluoro substitution pattern on phenyl ring

The molecular structure consists of a phenoxy group with bromine at position 4 and fluorine at position 3, connected to an N,N-dimethylacetamide moiety via an oxygen linkage. This arrangement confers unique reactivity patterns and potential biological interactions.

Structural Comparison with Related Compounds

While the specific compound 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide has distinct properties, understanding its relationship to similar compounds provides valuable insights:

CompoundStructural Differences
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamideFluorine at position 2 instead of position 3
2-(3-Bromo-2-fluorophenoxy)-N,N-dimethylacetamideBromine at position 3, fluorine at position 2
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamideAmino group at position 4 instead of bromine

These structural variations result in different electronic distributions, steric effects, and consequently, different chemical and biological behaviors.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be understood through examination of its structural features and comparison with similar compounds.

Physical Properties

Based on the properties of structurally similar compounds, the following physical characteristics can be anticipated:

PropertyExpected ValueBasis
Physical State at Room TemperatureWhite to off-white crystalline solidBased on similar aryl acetamides
SolubilitySoluble in polar organic solvents (DMSO, DMF, acetone); Limited water solubilityBased on polarity and structural features
Melting PointApproximately 85-95°CEstimated from similar halogenated phenoxy acetamides
StabilityStable under standard laboratory conditionsCommon for this class of compounds

Chemical Reactivity

The chemical behavior of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide is influenced by its functional groups:

  • Phenoxy Group: Serves as a good leaving group in nucleophilic substitution reactions

  • Halogen Substituents: The bromine at position 4 and fluorine at position 3 enhance reactivity toward nucleophilic aromatic substitution

  • N,N-Dimethylacetamide Moiety: Provides hydrogen bond acceptor capacity and polar interactions

The unique combination of bromine and fluorine substituents creates an electron-deficient aromatic system with distinct electronic properties, affecting its reactivity profile and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be achieved through several routes, drawing from established methods for similar compounds.

Detailed Synthetic Procedure

Based on analogous syntheses documented for similar compounds, the following procedure can be proposed:

  • Dissolve 4-bromo-3-fluorophenol (1 equivalent) in an appropriate solvent such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF)

  • Add a suitable base (potassium carbonate, 1.5 equivalents) to deprotonate the phenol

  • Add 2-bromo-N,N-dimethylacetamide (1.1 equivalents)

  • Heat the reaction mixture at 70-80°C for 4-6 hours with stirring

  • Monitor reaction progress by thin-layer chromatography

  • Upon completion, cool the reaction mixture to room temperature

  • Pour into water and extract with ethyl acetate

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

  • Purify by column chromatography or recrystallization

This synthetic approach parallels methods used for the preparation of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, adjusting for the different substitution pattern.

Applications in Chemical and Pharmaceutical Research

The applications of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide span several areas of chemical and pharmaceutical research, highlighting its versatility as a building block and potential bioactive compound.

Medicinal Chemistry Applications

This compound has potential applications in drug discovery and development:

Application AreaPotential Role
Building BlockIntermediate in the synthesis of more complex pharmaceutical compounds
Structure-Activity Relationship StudiesTool for exploring the effect of halogen positioning on biological activity
Pharmacological ProbeInvestigative agent for biological target interactions

The halogenated phenoxy acetamide scaffold appears in various bioactive molecules, suggesting that 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide may exhibit interesting biological properties.

Role as a Chemical Intermediate

As a functionalized intermediate, this compound can participate in various chemical transformations:

  • Cross-coupling reactions: The bromine substituent can participate in Suzuki, Stille, or Buchwald-Hartwig coupling reactions

  • Nucleophilic aromatic substitution: The halogen substituents activate the aromatic ring toward substitution

  • Functional group modifications: The acetamide moiety can undergo hydrolysis, reduction, or other transformations

These chemical transformations make 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide a versatile building block for constructing more complex molecular architectures.

Biological Activity and Structure-Activity Relationships

The biological activity of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can be inferred from structurally similar compounds and the general principles of medicinal chemistry.

Therapeutic AreaPotential Mechanism
Antimicrobial AgentsInteraction with bacterial enzymes or cellular structures
Anticancer CompoundsModulation of proliferation pathways or enzymatic activities
Central Nervous System AgentsInteraction with specific receptors or ion channels

The electronic and steric properties conferred by the specific halogen substitution pattern may provide unique binding characteristics with biological targets.

Structure-Activity Considerations

The specific positioning of the bromine and fluorine substituents in 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide has important implications for its biological activity:

These structural features collectively determine the compound's ability to interact with biological targets and its pharmacokinetic properties.

Analytical Characterization Methods

Comprehensive characterization of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide requires multiple analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

The following spectroscopic methods are essential for structure elucidation:

Analytical TechniqueExpected Characteristic Features
¹H NMRSignals for N,N-dimethyl groups (singlets), methylene protons, and aromatic protons with distinctive coupling patterns due to F substitution
¹³C NMRCharacteristic carbon signals with C-F coupling, carbonyl carbon, methylene carbon, and aromatic carbon resonances
FTIRBands for C=O stretching (acetamide), C-O stretching (ether), C-F stretching, and C-Br stretching
Mass SpectrometryMolecular ion peak with characteristic isotope pattern due to bromine, fragmentation pattern showing loss of bromine and other functional groups

Chromatographic Methods

For purity assessment and separation, chromatographic techniques are invaluable:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity and isolating the compound from reaction mixtures

  • Thin-Layer Chromatography (TLC): Important for monitoring reaction progress and initial purity assessment

  • Gas Chromatography (GC): Applicable for volatile derivatives and some purity determinations

Hazard TypePotential Risk
Skin and Eye ContactMay cause irritation; appropriate personal protective equipment should be used
InhalationMay cause respiratory irritation; should be handled in well-ventilated areas
EnvironmentalProper disposal practices should be followed to prevent environmental contamination

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